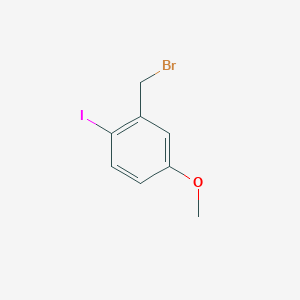

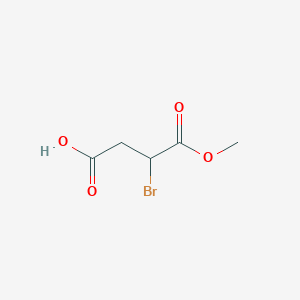

2-(bromomethyl)-1-iodo-4-methoxybenzene

Overview

Description

2-(Bromomethyl)-1-iodo-4-methoxybenzene (BIMB) is an organic compound that has been extensively studied in recent years due to its potential applications in the fields of organic synthesis and medicinal chemistry. BIMB is a halogenated aromatic compound, containing both bromine and iodine atoms, which are known to be highly reactive. BIMB is a useful starting material for the synthesis of a variety of organic compounds, and has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects.

Scientific Research Applications

Synthesis and Molecular Interactions

Catalytic Applications : The compound has been utilized as a catalyst in the regioselective ring opening of epoxides, affording vicinal iodo alcohols and bromo alcohols under neutral and mild conditions (Niknam & Nasehi, 2002).

Photovoltaic Performance : It has been evaluated for photovoltaic performance in polymer solar cells (PSCs), showing promise as an electron acceptor due to its favorable energy levels and improved power conversion efficiency (Jin et al., 2016).

Guest-Induced Assembly in Molecular Capsules : The compound is effective in the guest-induced assembly of molecular capsules through hydrogen bonds and CH-halogen/CH-pi interactions, demonstrating its potential in molecular encapsulation (Kobayashi et al., 2003).

Chemical Synthesis and Material Science

Halogenation of Polyalkylbenzenes : It plays a role in the ring halogenation of polyalkylbenzenes, useful in the preparation of mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).

Monomer in Polymer Synthesis : It has been compared as a monomer for producing polymers with higher yields and molecular weights, indicating its utility in polymer chemistry (Sanford et al., 1999).

Molecular Structure and Packing : Research has explored its role in influencing the molecular structures and packing behavior of anisole building blocks, shedding light on its impact on molecular interactions (Nestler et al., 2018).

Hyperbranched Polyether Synthesis : It has been used in the one-pot synthesis of hyperbranched polyethers, highlighting its importance in complex polymerization processes (Uhrich et al., 1992).

Liquid Crystal and Organic Electronics

Liquid Crystal Synthesis : It has been involved in the synthesis of chiral liquid crystals, indicating its potential in the development of new liquid crystal materials (Bertini et al., 2003).

Sterically Protected Diphosphene and Fluorenylidenephosphine : Its derivatives have been used in preparing sterically protected compounds, revealing its utility in creating materials with specific electronic properties (Toyota et al., 2003).

Oxidative Homocoupling and Hydroxylation : It has been used in palladium-catalyzed oxidative homocoupling and hydroxylation, highlighting its role in functionalizing benzoisoxazoles (Guo et al., 2017).

properties

IUPAC Name |

2-(bromomethyl)-1-iodo-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQZJPIKDYUHMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)I)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479388 | |

| Record name | Benzene, 2-(bromomethyl)-1-iodo-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

293732-24-8 | |

| Record name | Benzene, 2-(bromomethyl)-1-iodo-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B6596747.png)

![1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B6596820.png)